
2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride is a useful research compound. Its molecular formula is C8H18Cl3NO4S2 and its molecular weight is 362.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Chemistry Applications
- Addition Reactions and Transformations: The addition of substituted aromatic sulphonyl chlorides to ethylene and butadiene, including those with 2-chloroethylsulphonyl substituents, has been explored. These adducts undergo further transformations such as chlorosulphonation and dehydrochlorination (Sinnreich & Asscher, 1972).
- Photocatalytic Oxidation: Research on photocatalytic oxidation of gaseous 2-chloroethyl ethyl sulfide over TiO2 has shown a variety of primary intermediates and final products, highlighting the compound's reactivity under UV light (Martyanov & Klabunde, 2003).
- Sulphone Fragmentation and Rearrangement: Studies on the fragmentation and abundance of skeletal rearrangement ions in the spectra of aryl sulphonyl chlorides, including 2-chloroethyl aryl sulphones, have provided insights into the influence of aryl substituents on sulphone chemistry (Soothill & Williams, 1972).
Environmental Science Applications
- Degradation and Hydrolysis: Research has focused on the hydrolysis and subsequent condensation of 2-chloroethyl ethyl sulfide in aqueous solutions to form stable sulfonium ions. These findings are significant for understanding the environmental behavior of similar compounds (Groenewold et al., 1995).
Agricultural Applications
- Fruit Loosening Agents: The compound has been studied for its potential as a fruit loosening agent to assist in mechanical harvest, though concerns about leaf loss have been noted (Martin, Lavee, & Sibbett, 1981).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride' involves the reaction of two moles of 2-chloroethylsulfonyl chloride with one mole of ethylenediamine, followed by quaternization with hydrochloric acid.", "Starting Materials": [ "2-chloroethylsulfonyl chloride", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Step 1: Add two moles of 2-chloroethylsulfonyl chloride to one mole of ethylenediamine in a reaction flask.", "Step 2: Stir the mixture at room temperature for several hours until the reaction is complete.", "Step 3: Quaternize the resulting product with hydrochloric acid to form the final compound, 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride.", "Step 4: Isolate and purify the product using standard techniques such as filtration, washing, and recrystallization." ] } | |
CAS No. |
65180-91-8 |
Molecular Formula |
C8H18Cl3NO4S2 |
Molecular Weight |
362.7 g/mol |
IUPAC Name |
2-(2-chloroethylsulfonyl)-N-[2-(2-chloroethylsulfonyl)ethyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H17Cl2NO4S2.ClH/c9-1-5-16(12,13)7-3-11-4-8-17(14,15)6-2-10;/h11H,1-8H2;1H |
InChI Key |
BYURROLIRSCGHO-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)CCCl)[NH2+]CCS(=O)(=O)CCCl.[Cl-] |
Canonical SMILES |
C(CS(=O)(=O)CCCl)NCCS(=O)(=O)CCCl.Cl |
| 65180-91-8 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


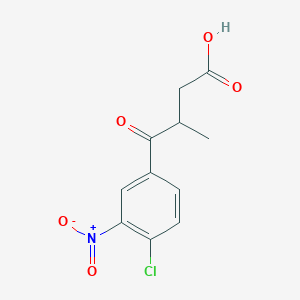
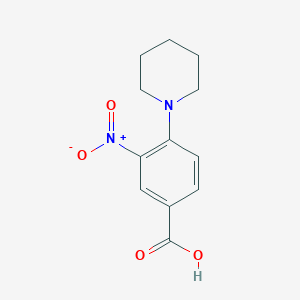

![2-[2-(Cyclohexen-1-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364067.png)
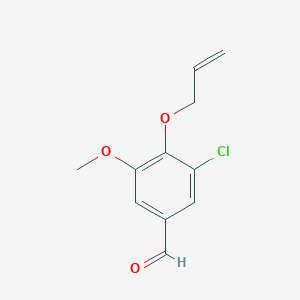

![2-[(4-Methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B1364087.png)
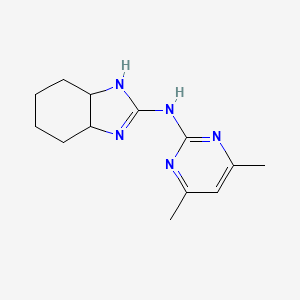

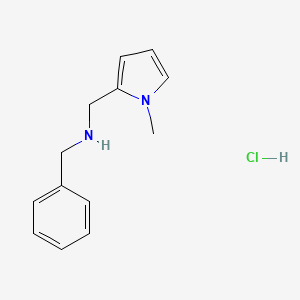
![4-[2-[2-(Cyclohexanecarbonylamino)acetyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364097.png)

![7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1364102.png)

